ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Description
Ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]thiopyran core substituted with a pyrrole moiety at the 2-position and an ethyl carboxylate group at the 3-position. This structure combines electron-rich (pyrrole) and electron-withdrawing (carboxylate) groups, making it a versatile intermediate for synthesizing annulated pyrimidines and other fused heterocycles . Its parent compound, ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate (compound 11 in ), is synthesized from tetrahydro-4H-thiopyran-4-one (10) and further functionalized via cyclocondensation or substitution reactions. The replacement of the amino group with pyrrole likely enhances π-electron conjugation and alters reactivity patterns .
Properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-2-17-14(16)12-10-5-8-18-9-11(10)19-13(12)15-6-3-4-7-15/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJATMXRHASUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCSC2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate (CAS No. 1333824-44-4) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound against various human tumor cell lines. For instance, a study demonstrated that derivatives of similar structures exhibited antiproliferative activity with GI50 values in the nanomolar to micromolar range against several cancer types . This suggests that the compound may interfere with cell cycle regulation and induce apoptosis in malignant cells.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications . It was observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial for conditions characterized by chronic inflammation, such as asthma and rheumatoid arthritis .
The proposed mechanism of action involves the modulation of signaling pathways related to inflammation and cell proliferation. Specifically, it may act on phosphodiesterase (PDE) enzymes, elevating intracellular cAMP levels and subsequently reducing inflammatory responses .
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 nM to 100 nM across different assays .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These studies support its potential as an anticancer agent .
Comparative Data Table
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate exhibit significant anticancer activity. For instance, studies have shown that thieno[2,3-c]thiopyran derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of breast cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial membranes and inhibit essential cellular processes.
Case Study : In a screening assay against various bacterial strains, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its applicability in developing new antibiotics .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Case Study : A recent investigation into neuroprotective agents highlighted that derivatives of thieno[2,3-c]thiopyran compounds showed significant promise in reducing neuronal cell death in models of Alzheimer's disease .
Applications in Drug Development
Given its diverse biological activities, this compound serves as a promising scaffold for drug development.
Lead Compound for Anticancer Drugs
The structural characteristics of this compound make it an excellent candidate for further modifications to enhance efficacy and selectivity against cancer cells.
Antibiotic Development
With rising antibiotic resistance, compounds like this compound can be explored as templates for designing new antibiotics that target resistant strains.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with structurally related heterocycles (Table 1).
Table 1: Comparison of Key Structural Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
